2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione is an organic compound that features a biphenyl group attached to an isoindoline-1,3-dione core with a nitro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Nitration: The biphenyl compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Isoindoline-1,3-dione: The final step involves the cyclization of the nitrated biphenyl compound with phthalic anhydride under acidic conditions to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration and cyclization steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl group can be further functionalized with different substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-([1,1’-Biphenyl]-4-yl)-4-aminoisoindoline-1,3-dione.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Biphenyl quinones or other oxidized biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two benzene rings.
4-Nitrobiphenyl: A biphenyl derivative with a nitro group.
Phthalimide: An isoindoline-1,3-dione derivative without the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione is unique due to the combination of the biphenyl group and the isoindoline-1,3-dione core with a nitro substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler biphenyl or isoindoline-1,3-dione derivatives.
Properties
IUPAC Name |
4-nitro-2-(4-phenylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-7-4-8-17(22(25)26)18(16)20(24)21(19)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHKPXHDFFXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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